2-Phenyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
2-Phenyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyridazine ring substituted with a trifluoromethyl group and a pyrrolo[3,4-c]pyrrole core. The presence of these functional groups and the overall structure of the compound make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a pyridazine derivative with a pyrrole derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid such as iron(III) chloride and carried out in a solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridazine or pyrrole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs of the compound.
Scientific Research Applications
2-Phenyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various signaling pathways, including those involved in cell proliferation, apoptosis, and oxidative stress response.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities with 2-Phenyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione.
Pyrrole Derivatives: Compounds containing the pyrrole ring, such as pyrrolidine and pyrrolo[3,4-c]pyridine, are also similar.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H13F3N4O2 |
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Molecular Weight |
362.31 g/mol |
IUPAC Name |
5-phenyl-2-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C17H13F3N4O2/c18-17(19,20)13-6-7-14(22-21-13)23-8-11-12(9-23)16(26)24(15(11)25)10-4-2-1-3-5-10/h1-7,11-12H,8-9H2 |
InChI Key |
LKBAXHMOMPFMQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1C3=NN=C(C=C3)C(F)(F)F)C(=O)N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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